molecular formula C17H20N2O3 B5820559 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5820559
M. Wt: 300.35 g/mol
InChI Key: FJONDTFYEXGFFK-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring connected via an amide bond to a pyridin-3-ylmethyl group. The pyridine moiety introduces a heterocyclic aromatic system, which may participate in hydrogen bonding or π-π interactions, influencing solubility and receptor binding .

Properties

IUPAC Name

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJONDTFYEXGFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-diethoxy-N-(pyridin-3-ylmethyl)aniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry: 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an antioxidant and antibacterial agent. It has shown promising activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Medicine: The compound’s potential biological activity extends to medicinal chemistry, where it is investigated for its role in drug discovery. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the plastic, rubber, and paper industries .

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical properties of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide with similar benzamide derivatives:

Compound Name Substituent on Amine Nitrogen Molecular Formula Melting Point (°C) Elemental Analysis (C/H/N) Source
This compound Pyridin-3-ylmethyl C₁₇H₂₀N₂O₃ Not reported Not reported
3,4-Diethoxy-N-(4-fluorobenzyl)benzamide 4-Fluorobenzyl C₁₈H₂₀FNO₃ Not reported Not reported
3,4-Diethoxy-N-(4-bromophenyl)benzamide (49) 4-Bromophenyl C₁₇H₁₈BrNO₃ 198 Calc: 56.06/4.98/3.85; Exp: 56.19/5.26/3.77
3,4-Diethoxy-N-(4-nitro-2-(trifluoromethyl)phenyl)benzamide (50) 4-Nitro-2-(trifluoromethyl)phenyl C₁₉H₁₈F₃N₂O₅ 158 Calc: 54.27/4.30/7.03; Exp: 54.18/4.22/6.96
3,4-Diethoxy-N-(2-chloro-4-nitrophenyl)benzamide (51) 2-Chloro-4-nitrophenyl C₁₇H₁₇ClN₂O₅ 168 Calc: 55.98/4.70/7.68; Exp: 56.00/4.69/7.54

Key Observations:

  • Melting Points: Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) lower melting points compared to halogenated analogs. For example, compound 50 (158°C) vs. 49 (198°C) .
  • Elemental Analysis: Close alignment between calculated and experimental values confirms purity and structural integrity in synthesized analogs .

Structural and Functional Group Comparisons

  • Diethoxy vs.
  • Amine Substituents: The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which may improve solubility in acidic environments compared to purely aromatic substituents (e.g., 4-fluorobenzyl or bromophenyl) .
  • Bioactivity Implications: Benzamide derivatives with halogen or nitro groups (e.g., compounds 49–51 ) are often explored for antimicrobial or anticancer activity, while pyridine-containing analogs may target neurological receptors due to structural similarity to nicotinic acetylcholine ligands .

Crystallographic and Computational Insights

  • Crystal Packing: Tools like Mercury CSD enable visualization of intermolecular interactions. For example, diethoxy groups may participate in van der Waals interactions, while pyridine rings facilitate π-stacking, influencing crystallinity .
  • Thermodynamic Stability: Higher melting points in halogenated analogs (e.g., 49 ) suggest stronger crystal lattice forces compared to nitro-substituted derivatives .

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